4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene; dihydrochloride is a complex organic compound notable for its unique molecular structure and potential pharmacological applications. This compound is primarily recognized as the active ingredient in Lumateperone, a medication used in the treatment of schizophrenia and depressive disorders. The compound's systematic name reflects its intricate bicyclic framework and nitrogen-containing heterocycles.
4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene; dihydrochloride belongs to the class of tricyclic compounds and is categorized as a pharmaceutical agent with antipsychotic properties. It acts on various neurotransmitter receptors in the brain, including serotonin and dopamine receptors.
The synthesis of 4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene typically involves multi-step organic reactions that include cyclization and functional group transformations. Specific methods may vary among different laboratories but generally follow these principles:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
The molecular structure of 4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene features a tetracyclic arrangement with multiple fused rings and three nitrogen atoms integrated into its framework.
The compound's structural complexity contributes to its biological activity and interaction with various receptors in the central nervous system.
The compound undergoes several chemical reactions that can modify its structure or enhance its pharmacological properties:
Understanding these reactions is crucial for developing derivatives with improved efficacy or reduced side effects in therapeutic applications .
4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene exerts its effects primarily through:
These interactions contribute to its antipsychotic effects by balancing dopaminergic activity in the brain .
The physical properties of 4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene include:
Key chemical properties include:
Relevant analyses such as melting point and boiling point are often not disclosed but are critical for practical applications in pharmaceuticals .
The primary application of 4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene; dihydrochloride lies in its use as an antipsychotic medication under the name Lumateperone (Iti 007). It is utilized for:
Ongoing studies continue to explore its efficacy and safety profile in various patient populations .
This detailed analysis underscores the significance of 4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-triene; dihydrochloride in both scientific research and clinical settings as a promising therapeutic agent.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8